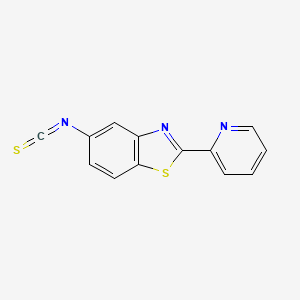![molecular formula C13H14O2SSe B14566249 2-{[2-(1-Benzoselenophen-2-yl)ethyl]sulfanyl}propanoic acid CAS No. 61776-17-8](/img/structure/B14566249.png)
2-{[2-(1-Benzoselenophen-2-yl)ethyl]sulfanyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(1-Benzoselenophen-2-yl)ethyl]sulfanyl}propanoic acid is an organic compound that contains selenium, sulfur, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1-Benzoselenophen-2-yl)ethyl]sulfanyl}propanoic acid typically involves the following steps:
Formation of 1-Benzoselenophen-2-yl ethyl bromide: This intermediate is prepared by reacting 1-benzoselenophene with ethyl bromide in the presence of a base such as potassium carbonate.
Thioether Formation: The intermediate is then reacted with thiol-containing compounds under basic conditions to form the thioether linkage.
Introduction of Propanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1-Benzoselenophen-2-yl)ethyl]sulfanyl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur and selenium atoms can be oxidized to form sulfoxides, sulfones, and selenoxides.
Reduction: The compound can be reduced to form the corresponding thiol and selenol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides, sulfones, and selenoxides.
Reduction: Thiol and selenol derivatives.
Substitution: Nitrated or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-{[2-(1-Benzoselenophen-2-yl)ethyl]sulfanyl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of selenium.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(1-Benzoselenophen-2-yl)ethyl]sulfanyl}propanoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The selenium atom can participate in redox reactions, neutralizing free radicals and reducing oxidative stress.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(1-Benzoselenophen-2-yl)ethyl]sulfanyl}ethanoic acid: Similar structure but with an ethanoic acid moiety instead of propanoic acid.
2-{[2-(1-Benzoselenophen-2-yl)ethyl]sulfanyl}butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
2-{[2-(1-Benzoselenophen-2-yl)ethyl]sulfanyl}benzoic acid: Similar structure but with a benzoic acid moiety instead of propanoic acid.
Uniqueness
2-{[2-(1-Benzoselenophen-2-yl)ethyl]sulfanyl}propanoic acid is unique due to its specific combination of selenium, sulfur, and propanoic acid moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
61776-17-8 |
|---|---|
Molecular Formula |
C13H14O2SSe |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-[2-(1-benzoselenophen-2-yl)ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H14O2SSe/c1-9(13(14)15)16-7-6-11-8-10-4-2-3-5-12(10)17-11/h2-5,8-9H,6-7H2,1H3,(H,14,15) |
InChI Key |
CVFHXRINXBFQNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)SCCC1=CC2=CC=CC=C2[Se]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro{2-[methoxy(dimethyl)silyl]ethenyl}methyl(phenyl)silane](/img/structure/B14566166.png)

![10-[2-(5-Hydroxyocta-1,3-dien-7-YN-1-YL)phenyl]deca-5,7,9-trien-1-YN-4-OL](/img/structure/B14566183.png)











